Emd 53998

Inotropy Human Myocardium Potency Comparison

Cardiac physiology researchers need tools that cleanly separate inotropic mechanisms. EMD 53998 addresses this with enantiomer-specific pharmacology: (+)-EMD 57033 acts as a potent Ca²⁺ sensitizer (EC50 1.7 µM), while (-)-EMD 57439 serves as a selective PDE3 inhibitor (IC50 0.05 µM). • Dual-mechanism racemate enables combined-action studies on myocardial contractility and arrhythmogenesis • Reduces energy cost of isometric tension by ~20%; ~3× greater potency than pimobendan in human ventricular myocardium • Pure enantiomers available as mechanistic probes for dissecting Ca²⁺-sensitive vs. cAMP-dependent inotropic pathways

Molecular Formula C22H23N3O4S
Molecular Weight 425.5 g/mol
CAS No. 120223-04-3
Cat. No. B1209479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmd 53998
CAS120223-04-3
Synonyms5-(1-(3,4-dimethoxybenzoyl)-1,2,3,4-tetrahydrochinolin-6-yl)-6-methyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-on
EMD 53998
EMD 57033
EMD 57439
EMD-53998
EMD-57033
EMD-57439
Molecular FormulaC22H23N3O4S
Molecular Weight425.5 g/mol
Structural Identifiers
SMILESCC1C(=NNC(=O)S1)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC(=C(C=C4)OC)OC
InChIInChI=1S/C22H23N3O4S/c1-13-20(23-24-22(27)30-13)15-6-8-17-14(11-15)5-4-10-25(17)21(26)16-7-9-18(28-2)19(12-16)29-3/h6-9,11-13H,4-5,10H2,1-3H3,(H,24,27)
InChIKeyIZLRMTJLQCLMKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





EMD 53998 (CAS 120223-04-3) - Thiadiazinone Calcium Sensitizer with Enantiomer-Separated PDE III Inhibition


EMD 53998 is a racemic thiadiazinone derivative that functions as a dual-action cardiotonic agent. Its overall inotropic effect arises from two distinct mechanisms: direct sensitization of cardiac myofilaments to calcium and inhibition of phosphodiesterase III (PDE III) [1]. Importantly, these two activities are not equally distributed in the racemate; they reside almost exclusively in different enantiomers, with the (+)-enantiomer (EMD 57033) acting as a potent calcium sensitizer and the (-)-enantiomer (EMD 57439) acting as a PDE III inhibitor [2]. This enantiomeric separation of function is a defining characteristic of EMD 53998 and is fundamental to understanding its pharmacological profile relative to other in-class agents.

Why Generic Substitution Fails for EMD 53998: Enantiomer-Specific Mechanism and Target Engagement


Simple substitution of EMD 53998 with another calcium sensitizer or PDE III inhibitor is not scientifically valid due to its unique enantiomer-specific pharmacology and its distinct mechanism of action at the myofilament level. The racemic mixture's combined activity results from the sum of its enantiomers' actions, a profile not recapitulated by other in-class compounds [1]. Furthermore, unlike levosimendan, which binds to troponin-C, EMD 53998 acts on the myosin-actin crossbridge cycle and antagonizes the inhibitory action of troponin I [2]. These mechanistic differences translate into quantifiable disparities in inotropic potency, energetic efficiency, and relaxation dynamics, as detailed in the following evidence guide.

Quantitative Evidence Guide for EMD 53998: Head-to-Head Comparator Data


EMD 53998 vs. Pimobendan: 10-Fold Greater Potency in Intact Human Myocardium

In direct head-to-head experiments on human left ventricular papillary muscle strips, EMD 53998 exhibited significantly greater inotropic potency and efficacy compared to pimobendan [1]. This superior force generation was observed in both nonfailing and terminally failing (NYHA IV) human myocardium [1]. This difference is consistent with findings in guinea pig papillary muscle, where EMD 53998 was 10 times more potent than pimobendan [2].

Inotropy Human Myocardium Potency Comparison

EMD 53998 vs. Pimobendan: 100-Fold Greater Calcium-Sensitizing Potency in Skinned Fibers

The calcium-sensitizing action of EMD 53998 is profoundly more potent than that of pimobendan at the myofilament level. In skinned fiber preparations, EMD 53998 was found to be 100 times more potent than pimobendan when studied under identical conditions [1]. This difference highlights the superior direct effect of EMD 53998 on the contractile machinery.

Calcium Sensitization Skinned Fiber Assay Potency Comparison

Enantiomer-Specific Mechanism: Separation of Calcium Sensitization (EC50 1.7 µM) and PDE III Inhibition (IC50 0.05 µM)

A key differentiator for EMD 53998 is the near-complete separation of its two primary mechanisms of action between its enantiomers. The (+)-enantiomer, EMD 57033, is a potent calcium sensitizer (EC50 = 1.7 µM in skinned fibers) with weak PDE III inhibitory activity (IC50 = 1.94 µM) [1]. Conversely, the (-)-enantiomer, EMD 57439, is a potent PDE III inhibitor (IC50 = 0.05 µM) with very weak calcium sensitizing activity (EC50 > 100 µM) [1]. The racemate, EMD 53998, exhibits intermediate values (EC50 = 4.8 µM for sensitization; IC50 = 0.06 µM for PDE III) [1].

Enantiomer Selectivity Mechanism of Action PDE3 Inhibition Calcium Sensitization

Energetic Advantage: Reduced Calcium-Cycling Energy Cost (77% increase) vs. High Calcium (234%) and Isoproterenol (439%)

EMD 53998 exhibits a distinct energetic profile compared to other inotropic interventions. While increasing contractile force, it causes a substantially smaller increase in calcium cycling-related energy consumption than either high extracellular calcium or the beta-adrenergic agonist isoproterenol [1]. This is attributed to its primary action as a calcium sensitizer, which enhances force without proportionally increasing intracellular calcium cycling.

Myocardial Energetics Calcium Cycling Tension-Independent Heat

Crossbridge Kinetics: Antagonism of Phosphate and Reduction of Tension Cost (20% decrease in slope)

EMD 53998 directly modulates crossbridge kinetics, a mechanism distinct from calcium sensitizers that act solely via troponin-C. It functionally antagonizes the effects of inorganic phosphate (Pi), reducing the energy cost of isometric tension [1]. In the presence of 10 mM Pi, EMD 53998 decreased the slope of the ATPase/force relation, indicating a reduction in tension cost, likely by increasing the average force per crossbridge [1].

Crossbridge Kinetics Tension Cost Phosphate Antagonism

Mechanistic Distinction from Levosimendan: EMD 53998 Increases Myosin ATPase Activity and Antagonizes Troponin I

Unlike the clinically used calcium sensitizer levosimendan, which binds to troponin-C, EMD 53998 acts at a different locus. EMD 53998 has been shown to increase myosin ATPase activity, a property not shared by levosimendan or pimobendan [1]. Furthermore, EMD 53998's sensitizing effect is mediated by antagonizing the inhibitory action of troponin I, rather than directly enhancing troponin-C's calcium affinity [2].

Mechanism of Action Myosin ATPase Troponin I

High-Impact Research Applications for EMD 53998 Based on Differentiated Evidence


Isolating Calcium Sensitization vs. PDE III Inhibition Mechanisms

Procurement of EMD 53998 and its enantiomers EMD 57033 and EMD 57439 enables the rigorous dissection of inotropic mechanisms in cardiac physiology research. The near-complete separation of calcium sensitizing (EC50 1.7 µM for EMD 57033) and PDE III inhibitory (IC50 0.05 µM for EMD 57439) activities between the enantiomers allows for the use of the racemate as a combined-action tool and the pure enantiomers as specific mechanistic probes [1]. This is invaluable for studies aiming to delineate the contributions of myofilament calcium sensitivity versus cAMP-dependent pathways to contractile function and arrhythmogenesis.

Investigating Myofilament Energetics and Crossbridge Kinetics

EMD 53998 is a superior choice for experiments investigating the energetics of myocardial contraction. Unlike levosimendan or pimobendan, EMD 53998 directly modulates crossbridge kinetics and increases myosin ATPase activity [1]. Its ability to reduce the energy cost of isometric tension (~20% decrease in slope of ATPase/force relation) and antagonize the effects of inorganic phosphate provides a unique chemical tool for probing the molecular steps of the crossbridge cycle [2]. This makes it highly relevant for studies on muscle fatigue, heart failure energetics, and the development of energetically favorable inotropic therapies.

Preclinical Studies Requiring Potent, Energetically Favorable Inotropy in Human Tissue

For ex vivo studies using human ventricular myocardium, EMD 53998 offers a quantifiable advantage in potency and efficacy over pimobendan, producing ~3-fold greater increases in force of contraction in both failing and nonfailing tissue [1]. Furthermore, its favorable energetic profile—increasing calcium cycling-related energy consumption by only 77% compared to 234% with high calcium and 439% with isoproterenol—makes it a more physiologically relevant tool for investigating inotropic interventions in the context of myocardial efficiency and heart failure [2].

Studies of Troponin I Function and Regulation

The unique mechanism of EMD 53998, which involves antagonism of the inhibitory region of troponin I, makes it a specialized reagent for investigating thin filament regulation [1]. In contrast to levosimendan, which targets troponin C, EMD 53998 can be used to explore the functional consequences of modulating the TnI-actin interaction and to study the role of TnI isoforms in determining calcium sensitivity across different muscle types and pathophysiological states.

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